
2,6-Dichlorobenzoic-d3 Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichlorobenzoic-d3 Acid is a deuterium-labeled derivative of 2,6-Dichlorobenzoic Acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula for this compound is C7HD3Cl2O2, and it has a molecular weight of 194.03 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorobenzoic-d3 Acid typically involves the deuteration of 2,6-Dichlorobenzoic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. For instance, the reaction of 2,6-Dichlorobenzoic Acid with deuterated water (D2O) in the presence of a catalyst can facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuteration. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and precise temperature control .
化学反应分析
Types of Reactions: 2,6-Dichlorobenzoic-d3 Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the chloro groups.
Reduction: Products include 2,6-Dichlorobenzyl alcohol or 2,6-Dichlorobenzaldehyde.
Oxidation: Products include more oxidized forms such as 2,6-Dichlorobenzoquinone.
科学研究应用
2,6-Dichlorobenzoic-d3 Acid is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the behavior of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
作用机制
The mechanism of action of 2,6-Dichlorobenzoic-d3 Acid is primarily related to its role as a tracer in scientific studies. The deuterium atoms in the compound provide a distinct isotopic signature that can be detected using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the movement and transformation of the compound in different environments, providing insights into molecular targets and pathways involved in various processes .
相似化合物的比较
2,6-Dichlorobenzoic-d3 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,6-Dichlorobenzoic Acid: The non-deuterated parent compound, used in similar applications but without the isotopic labeling.
2,4-Dichlorobenzoic Acid: A structurally similar compound with chloro groups at different positions, used in herbicides and other chemical applications.
2,3-Dichlorobenzoic Acid: Another isomer with different chloro group positions, used in various chemical syntheses.
The uniqueness of this compound lies in its ability to provide detailed isotopic information, making it invaluable in research applications where precise tracking of molecular transformations is required.
属性
CAS 编号 |
1219805-50-1 |
|---|---|
分子式 |
C7H4Cl2O2 |
分子量 |
194.025 |
IUPAC 名称 |
2,6-dichloro-3,4,5-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
InChI 键 |
MRUDNSFOFOQZDA-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)Cl |
同义词 |
2,6-Dichlorobenzoic-d3 Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




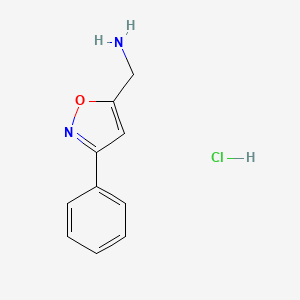
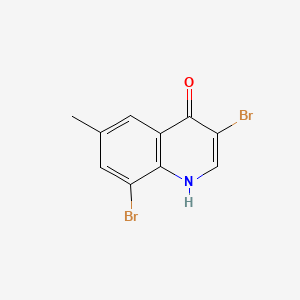
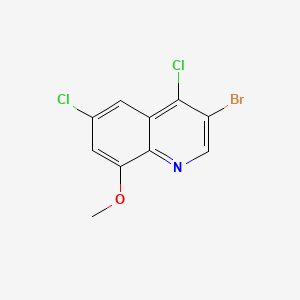
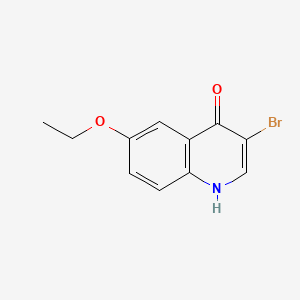
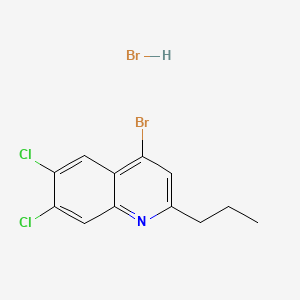
![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)



![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)

